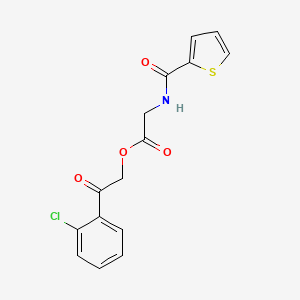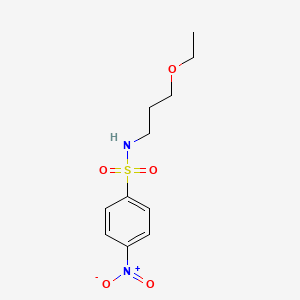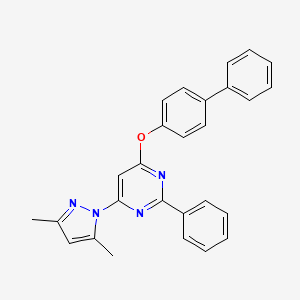
N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide
描述
N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarbothioamide, commonly known as ML218, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds and is known to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of ML218 is not fully understood, but it is believed to act as a competitive antagonist of the M4 muscarinic acetylcholine receptor. This receptor is involved in the regulation of several neurotransmitters, including dopamine, acetylcholine, and glutamate. By blocking the activity of this receptor, ML218 may help to restore the balance of neurotransmitters in the brain, which could potentially lead to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects
ML218 has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to modulate the activity of several neurotransmitters, including dopamine, acetylcholine, and glutamate. ML218 has also been shown to affect the activity of several ion channels, including potassium channels and calcium channels. Additionally, ML218 has been shown to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
ML218 has several advantages for use in lab experiments. It is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor, which makes it an ideal tool for studying the role of this receptor in neurological disorders. ML218 is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also some limitations to the use of ML218 in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain its activity. Additionally, ML218 has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for research on ML218. One area of interest is the potential therapeutic applications of ML218 for the treatment of neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of ML218 and its potential effects on neurotransmitter systems and ion channels. Finally, future studies should focus on optimizing the synthesis and formulation of ML218 to improve its stability and bioavailability.
科学研究应用
ML218 has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against a wide range of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. ML218 has been shown to be a potent and selective antagonist of the M4 muscarinic acetylcholine receptor, which is a potential target for the treatment of several neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3OS/c1-24-15-5-3-14(4-6-15)22-8-10-23(11-9-22)18(25)21-17-12-13(19)2-7-16(17)20/h2-7,12H,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCPGVREZAXMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-tert-butyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4706499.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4706519.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4706523.png)
![2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4706528.png)
![6-bromo-N-[2-(difluoromethoxy)-4-methylphenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4706535.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4706536.png)
![2-({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4706547.png)
![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4706555.png)
![2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4706556.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4706572.png)
![5-butyl-1',5',7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4706584.png)